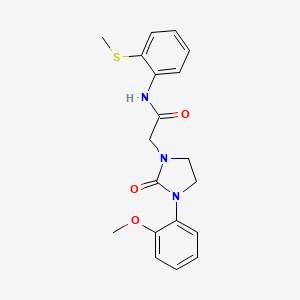
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide , with CAS number 1251546-17-4 , is a member of the imidazolidinone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.5 g/mol
The structure of this compound features a methoxyphenyl group and a methylthio-substituted phenyl group, which may contribute to its biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various derivatives against Escherichia coli and Staphylococcus aureus , reporting minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.8 mg/mL. The presence of specific functional groups, such as the methoxy and methylthio groups, appears to enhance antibacterial efficacy by facilitating interactions with bacterial cell wall components .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2d | 0.5 | E. coli |
| 3a | 1.0 | S. aureus |
| 2b | 1.8 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies showed that derivatives of imidazolidinones can exhibit cytotoxic effects against several types of cancer cells, including leukemia and breast cancer lines. For instance, one study reported that certain derivatives demonstrated IC50 values in the micromolar range, indicating moderate activity against specific cancer types .
| Cancer Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| MDA-MB-231 (Breast) | 12 | Moderate |
| K562 (Leukemia) | 8 | Sensitive |
| A549 (Lung) | 15 | Low sensitivity |
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The imidazolidinone scaffold may interact with enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cells .
Case Studies
- Antibacterial Evaluation : A comprehensive study involved synthesizing various imidazolidinone derivatives and testing their antibacterial properties against clinical strains of bacteria. The results indicated that modifications in the side chains significantly affected antibacterial potency.
- Anticancer Screening : In a National Cancer Institute (NCI) screening program, several derivatives were tested against a panel of cancer cell lines. The results demonstrated selective cytotoxicity towards certain leukemia lines, suggesting potential for further development as anticancer agents.
Propriétés
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-16-9-5-4-8-15(16)22-12-11-21(19(22)24)13-18(23)20-14-7-3-6-10-17(14)26-2/h3-10H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPOPXQBSMUAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














